1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium
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Overview
Description
1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound with a unique structure that combines a pyridinium ion with carboxyphenyl and hydroxyimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves a multi-step process. One common method includes the reaction of 4-carboxybenzyl chloride with pyridine to form the pyridinium salt. This intermediate is then reacted with hydroxylamine to introduce the hydroxyimino group. The final step involves the carbamoylation of the benzyl group using a suitable carbamoylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.
Reduction: The pyridinium ion can be reduced to a pyridine derivative.
Substitution: The carboxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted carboxyphenyl derivatives.
Scientific Research Applications
1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridinium ion can interact with nucleic acids, affecting their structure and function. Additionally, the carboxyphenyl group can participate in various biochemical pathways, modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-CARBOXYBENZYL)PYRIDIN-1-IUM-4-CARBOXYLATE: Similar structure but lacks the hydroxyimino group.
3-(3-(4-CARBOXYPHENYL)UREIDO)PYRIDIN-1-IUM: Contains a urea linkage instead of the carbamoyl group.
Uniqueness
1-{[(4-CARBOXYPHENYL)CARBAMOYL]METHYL}-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to the presence of both the hydroxyimino and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H14N3O4+ |
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Molecular Weight |
300.29 g/mol |
IUPAC Name |
4-[[2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H13N3O4/c19-14(10-18-7-5-11(6-8-18)9-16-22)17-13-3-1-12(2-4-13)15(20)21/h1-9H,10H2,(H2,17,19,20,21)/p+1 |
InChI Key |
WMRDIYZICQCFQC-UHFFFAOYSA-O |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C[N+]2=CC=C(C=C2)/C=N/O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C[N+]2=CC=C(C=C2)C=NO |
Origin of Product |
United States |
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